Regiochemical Basicity: 2-CF₃ vs 3-CF₃ Isomer pKa Comparison
The predicted pKa of the conjugate acid of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate is 6.95±0.40, whereas the corresponding 3-CF₃ isomer has a pKa of 5.95±0.40. This ~1 log unit difference means the 2-CF₃ derivative is approximately 10-fold more basic at the free N-4 amine, making it a stronger nucleophile for alkylations, acylations, and reductive aminations.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.95 ± 0.40 (predicted) |
| Comparator Or Baseline | tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate: pKa = 5.95 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.0; ~10-fold higher basicity for 2-CF₃ isomer |
| Conditions | Predicted values (ACD/Labs or similar) reported on ChemicalBook |
Why This Matters
Higher basicity directly translates to improved reactivity in N-4 functionalization, reducing the need for excess reagent and enabling milder reaction conditions in parallel synthesis workflows.
